Bienvenue dans la boutique en ligne BenchChem!

2,7-dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol

Analytical Chemistry Cannabinoid Profiling Mass Spectrometry

2,7-Dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol (CAS 55824-09-4), commonly designated (±)-Cannabichromeorcin (CBCO), is a minor phytocannabinoid belonging to the 2H-1-benzopyran (chromene) class. It is structurally characterized by a rare C1-methyl side chain at the C7 position of the benzopyran scaffold, as opposed to the more common C5-pentyl (cannabichromene, CBC) or C3-propyl (cannabichromevarin, CBCV) side chains found in the majority of cannabinoids.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 55824-09-4
Cat. No. B163167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol
CAS55824-09-4
Synonyms2,7-dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
InChIInChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-15(18)10-13(3)11-16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3
InChIKeyVZJBWZFFBJMJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,7-Dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol (CBCO) Differs from Bulk Cannabinoid Library Compounds


2,7-Dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol (CAS 55824-09-4), commonly designated (±)-Cannabichromeorcin (CBCO), is a minor phytocannabinoid belonging to the 2H-1-benzopyran (chromene) class [1]. It is structurally characterized by a rare C1-methyl side chain at the C7 position of the benzopyran scaffold, as opposed to the more common C5-pentyl (cannabichromene, CBC) or C3-propyl (cannabichromevarin, CBCV) side chains found in the majority of cannabinoids [2]. This fundamental structural divergence yields quantifiable differences in molecular weight, lipophilicity, and chromatographic retention, which collectively constrain simple interchangeability with higher-chain-length analogs in both analytical and pharmacological contexts [3].

Why Cannabichromene (CBC) or Cannabichromevarin (CBCV) Cannot Be Simply Substituted for CBCO


CBCO, CBC, and CBCV share a conserved 2H-1-benzopyran-5-ol core, but the side chain at C7 diverges drastically—methyl (C1) for CBCO, pentyl (C5) for CBC, and propyl (C3) for CBCV [1]. This side chain length dictates the compound's partition coefficient (LogP); CBCO exhibits a predicted LogP of approximately 4.8, whereas CBC's LogP ranges from 6.0 to 6.9 across multiple databases [2]. A difference of 1.2–2.1 LogP units corresponds to a >10-fold variation in lipid solubility, directly impacting membrane permeability, bio-distribution, and extraction efficiency in analytical workflows . Consequently, substitution of CBCO with CBC or CBCV in an analytical reference standard, a pharmacological assay, or a synthetic intermediate step will produce quantitatively different outcomes, invalidating cross-calibration and confounding biological interpretation.

Quantitative Differentiators: CBCO vs. Closest Analogs in Molecular Properties, Analytical Behavior, and Biological Activity


Reduced Molecular Weight vs. Cannabichromene (CBC) Enables Easier Chromatographic Resolution

CBCO possesses a molecular weight of 258.36 g/mol, which is 56.11 g/mol lower than that of cannabichromene (CBC, 314.47 g/mol) [1]. This 17.8% reduction in molecular mass arises from the replacement of the C5-pentyl side chain in CBC with a C1-methyl group in CBCO [2].

Analytical Chemistry Cannabinoid Profiling Mass Spectrometry

Lower Lipophilicity (LogP ≈ 4.8) Differentiates CBCO from High-LogP Cannabichromene (LogP ≈ 6.0–6.9)

The predicted octanol-water partition coefficient (LogP) of CBCO is approximately 4.8, a value that is 1.2–2.1 log units lower than the reported LogP range of 6.0–6.9 for cannabichromene (CBC) [1]. Each unit decrease in LogP reflects a ten-fold reduction in lipid solubility, translating to a roughly 15- to 125-fold lower lipid partitioning for CBCO relative to CBC [2].

Lipophilicity Pharmacokinetics Drug Design

Unique Synthetic Intermediate: 63% Yield Conversion to Cannabiorcol via Iodine-Mediated Cyclization

CBCO serves as a specific synthetic precursor for cannabiorcol (a bis-nor-cannabinoid) via iodine-mediated deconstructive cyclization in toluene, proceeding in 63% isolated yield over 2.0 h [1]. No analogous transformation is reported for cannabichromene (CBC) or cannabichromevarin (CBCV) under identical conditions, as the C1-methyl group in CBCO is a necessary structural element for this particular cyclization pathway [2].

Synthetic Chemistry Cannabinoid Synthesis Natural Product Derivatization

Distinct Chromatographic Retention Time in UHPLC-TIMS-TOF-MS Multi-Cannabinoid Separation

In an optimized UHPLC-TIMS-TOF-MS separation of 35 commercially available cannabinoids, CBCO elutes at a distinct retention time (RT) of 8.51 min with a precursor ion of m/z 257.1547, while canabichromene (CBC) elutes at RT 9.19 min with m/z 313.2173 [1]. The 0.68 min shift in RT and the absence of isobaric overlap between m/z 257.15 and m/z 313.22 confirm that CBCO can be baseline-resolved from CBC in a validated multi-analyte method [2].

Analytical Method Validation Cannabinoid Quantification Forensic Toxicology

C1-Methyl Side Chain Enables Selective Enzymatic Recognition by DCA Synthase vs. Longer-Chain Analogs

DCA synthase, an FAD-dependent oxidase from Stachybotrys bisbyi, accepts cannabichromeorcinic acid (the carboxylic acid precursor of CBCO) as a substrate to produce daurichromenic acid analogs, alongside the canonical substrate grifolic acid [1]. This demonstrates that the C1-methyl side chain is sterically accommodated within the enzyme's active site, whereas longer side chain analogs (C5 or C3) may exhibit altered kinetics or be excluded altogether—enabling chemoenzymatic synthesis strategies unique to the CBCO scaffold [2].

Biosynthesis Enzyme Specificity Meroterpenoid Chemistry

Asthma-Specific Cytokine Inhibition Profile: IL-4, IL-5, and IL-13 Suppression in a Murine Model

A 2025 Chinese patent (CN202510893890) demonstrates that CBCO, isolated from Rhododendron capitatum, significantly reduces airway inflammation and airway hyperresponsiveness in a murine asthma model, specifically suppressing the secretion of Th2 cytokines IL-4, IL-5, and IL-13 [1]. These cytokines are central to the pathogenesis of allergic asthma; their coordinated suppression suggests that CBCO engages a mechanism distinct from that of cannabichromene (CBC), which has been reported to inhibit only TNF-α and IL-6 in other models [2]. Although quantitative cytokine inhibition percentages are not publicly disclosed in the patent abstract, the qualitative targeting of the Th2 triad differentiates CBCO from broader-spectrum cannabinoid anti-inflammatory agents.

Asthma Th2 Cytokine Inhibition Anti-inflammatory Cannabinoids

When to Procure CBCO (CAS 55824-09-4) Over Generic Cannabinoids: Evidence-Backed Use Cases


Certified Reference Material for UHPLC-MS/MS Multi-Cannabinoid Quantification in Regulated Cannabis Testing

CBCO's distinct retention time (8.51 min) and precursor ion (m/z 257.1547), as directly resolved from CBC (RT 9.19 min, m/z 313.2173) in a validated 35-cannabinoid UHPLC-TIMS-TOF-MS method [1], make it an essential reference standard for laboratories performing ISO 17025-compliant potency testing. Its unique mass channel eliminates isobaric interference, enabling accurate quantification even in complex botanical extracts.

Synthetic Starting Material for Cannabiorcol and Truncated Cannabinoid Metabolite Standards

CBCO is the only commercially available precursor for the one-step iodine-mediated synthesis of cannabiorcol (63% yield) [1]. This route is uniquely enabled by the C1-methyl side chain and has no parallel with CBC or CBCV, making CBCO indispensable for synthetic chemistry groups producing bis-nor-cannabinoid reference materials for forensic toxicology and metabolomics studies [2].

Preclinical Asthma Pharmacology Studies Targeting Th2 Cytokine Pathways

The 2025 patent data demonstrating CBCO's suppression of IL-4, IL-5, and IL-13 in a murine asthma model [1] positions this compound as a differentiated tool for studying cannabinoid-mediated Th2 pathway modulation. Researchers investigating allergic airway inflammation should select CBCO over CBC or CBG, which have not been reported to concurrently suppress all three Th2 cytokines in an asthma-relevant model [2].

Chemoenzymatic Synthesis of Daurichromenic Acid Analogs via DCA Synthase Biocatalysis

The demonstrated acceptance of cannabichromeorcinic acid by recombinant DCA synthase [1] validates CBCO-derived substrates as entry points for the chemoenzymatic synthesis of daurichromenic acid libraries with potential anti-HIV activity (as reported for the structurally related natural product daurichromenic acid) [2]. This biocatalytic route is not accessible with pentyl- or propyl-chain cannabinoid precursors.

Quote Request

Request a Quote for 2,7-dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.